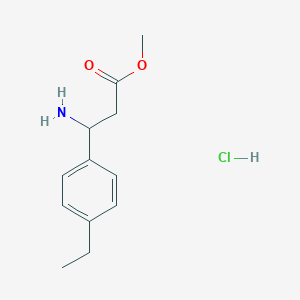

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

Description

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a chiral organic compound with the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.75 g/mol . It features a methyl ester group, a primary amine, and a 4-ethylphenyl substituent. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly for developing active pharmaceutical ingredients (APIs). Suppliers such as Biosynce Pharmatech provide certificates of analysis (COA), synthesis routes (ROS), and safety documentation (MSDS) to ensure quality and regulatory compliance .

Properties

IUPAC Name |

methyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANZTVCRSAQION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Variation in Ester Groups

The choice of ester group (methyl vs. ethyl) significantly impacts molecular weight and physicochemical properties:

*Note: lists the ethyl variant as C₁₃H₂₀ClNO₂, suggesting a possible inconsistency in nomenclature or structure.

Variation in Phenyl Substituents

Substituents on the phenyl ring influence steric effects, electronic properties, and biological activity:

*Similarity scores from reflect structural overlap, with lower scores indicating greater divergence from the reference compound.

Stereochemical Variants

Chiral centers in analogous compounds can alter pharmacological profiles:

Commercial Availability and Pricing

Suppliers such as CymitQuimica and ECHEMI offer these compounds at scale, with pricing reflecting substituent complexity and purity:

*ECHEMI emphasizes bulk transactions, with prices negotiated based on volume and regulatory requirements .

Biological Activity

Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClNO\

- Molecular Weight : 256.74 g/mol

- Functional Groups : Amino group (-NH), ester group (-COOCH), and an ethyl-substituted phenyl ring.

The presence of the amino group allows for potential hydrogen bonding with biological targets, while the ester group can hydrolyze to release the active amino acid derivative, facilitating various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate enzyme activity through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, influencing their conformation and activity.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing the active amino acid derivative that participates in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Properties : Similar compounds have shown analgesic effects, indicating potential pain-relief applications.

Comparative Biological Activity Table

Case Studies

- Anticancer Activity : A series of derivatives based on methyl 3-amino compounds were synthesized and tested for antiproliferative activity against HeLa cells. The results indicated significant potency compared to standard chemotherapeutics like doxorubicin, suggesting a promising avenue for cancer treatment .

- Enzyme Interaction Studies : Interaction studies have demonstrated that this compound binds effectively to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound within biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use nucleophilic substitution or reductive amination to introduce the amino group. For example, react 4-ethylbenzaldehyde with nitromethane via Henry reaction to form β-nitro alcohol, followed by reduction to the amine and esterification with methyl chloroformate .

- Characterization : Employ HPLC (≥98% purity, as in and ) and NMR (1H/13C) to confirm structure. Compare spectral data with analogs like methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride ( ).

- Purification : Recrystallize using ethanol/water mixtures (common for hydrochloride salts, ).

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodology :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to monitor degradation products ( ).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Store lyophilized powder at -20°C in amber vials to prevent photodegradation (as per safety protocols in ).

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- NMR : 1H NMR to identify aromatic protons (δ 7.2–7.4 ppm for 4-ethylphenyl) and methyl ester signals (δ 3.6–3.8 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at ~270 Da; adjust based on exact substituents).

Advanced Research Questions

Q. How can chiral resolution be achieved if the compound exists as enantiomers?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) + 0.1% diethylamine. Compare retention times with racemic mixtures ( ).

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) during the nitroaldol step to control stereochemistry .

Q. What computational tools predict the compound’s reactivity or interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin transporters (homology modeling based on fluoxetine analogs, ).

- DFT Calculations : Calculate electrostatic potential surfaces (e.g., via Gaussian 16) to predict nucleophilic/electrophilic sites for derivatization .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

- Methodology :

- Kinetic Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours (protocols similar to ).

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (expected >150°C for hydrochloride salts, ).

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

- Methodology :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using Ellman’s assay (IC50 determination, as in ).

- Cellular Uptake : Use radiolabeled compound (e.g., 3H) in Caco-2 cell monolayers to assess permeability (log P predicted ~2.5 via ACD/Percepta, ).

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodology :

- Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Cross-validate with nephelometry ( reports DMSO solubility >5 mg/mL).

- QSAR Modeling : Correlate log S with substituent electronic effects (e.g., Hammett σ values for 4-ethyl group).

Methodological Notes

- Safety Protocols : Follow GHS guidelines (e.g., H302/H318/H400 hazards; wear N95 masks and gloves, ).

- Data Validation : Replicate key findings (e.g., chiral purity) across independent labs to address literature discrepancies.

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hood use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.